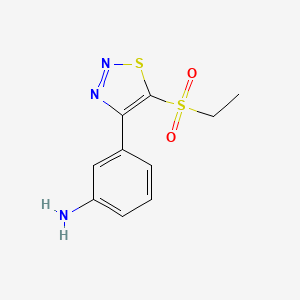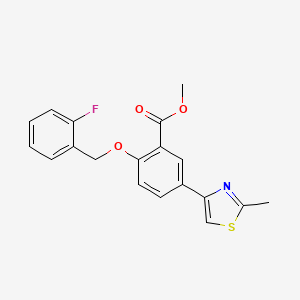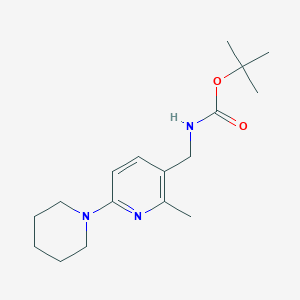
3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Etilsulfonil)-1,2,3-tiadiazol-4-il)anilina es un compuesto orgánico que presenta un anillo tiadiazol sustituido con un grupo etilsulfonil y una porción de anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(5-(Etilsulfonil)-1,2,3-tiadiazol-4-il)anilina típicamente implica los siguientes pasos:
Formación del Anillo Tiadiazol: El anillo tiadiazol se puede sintetizar mediante la ciclización de precursores apropiados como tiosemicarbazidas y cloruros de sulfonilo en condiciones ácidas.
Introducción del Grupo Etilsulfonil: El grupo etilsulfonil se puede introducir mediante reacciones de sulfonilación utilizando cloruro de etilsulfonilo en presencia de una base como la piridina.
Adición de la Porción de Anilina: La porción de anilina se puede unir mediante reacciones de sustitución aromática nucleofílica, donde el anillo tiadiazol se hace reaccionar con anilina en condiciones adecuadas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la optimización de las condiciones de reacción para obtener mayores rendimientos y el empleo de reactivos y catalizadores rentables.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5-(Etilsulfonil)-1,2,3-tiadiazol-4-il)anilina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de anilina, formando derivados de nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro de nuevo al grupo anilina.
Sustitución: El compuesto puede participar en reacciones de sustitución aromática nucleofílica, donde la porción de anilina puede ser sustituida por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el polvo de zinc y el ácido clorhídrico se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de nitroso y nitro.
Reducción: Derivados de anilina.
Sustitución: Varios derivados de anilina sustituidos.
Aplicaciones Científicas De Investigación
3-(5-(Etilsulfonil)-1,2,3-tiadiazol-4-il)anilina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Ciencia de los Materiales: Se utiliza en el desarrollo de materiales avanzados, incluidos semiconductores orgánicos y polímeros conductores.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de moléculas más complejas, facilitando el desarrollo de nuevas metodologías sintéticas.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(Etilsulfonil)-1,2,3-tiadiazol-4-il)anilina implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: El compuesto puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en el crecimiento microbiano, lo que lleva a sus efectos antimicrobianos.
Vías Involucradas: El compuesto puede afectar varias vías bioquímicas, incluidas las relacionadas con la señalización celular y el metabolismo, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
3-(5-(Metilsulfonil)-1,2,3-tiadiazol-4-il)anilina: Estructura similar pero con un grupo metilsulfonil en lugar de un grupo etilsulfonil.
3-(5-(Fenilsulfonil)-1,2,3-tiadiazol-4-il)anilina: Estructura similar pero con un grupo fenilsulfonil en lugar de un grupo etilsulfonil.
3-(5-(Etilsulfonil)-1,2,3-tiadiazol-4-il)benceno: Estructura similar pero sin la porción de anilina.
Singularidad
3-(5-(Etilsulfonil)-1,2,3-tiadiazol-4-il)anilina es única debido a la presencia tanto del grupo etilsulfonil como de la porción de anilina, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C10H11N3O2S2 |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
3-(5-ethylsulfonylthiadiazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 |
Clave InChI |
WRKRKYKFIYVSEN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)
![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)
![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)






![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)

